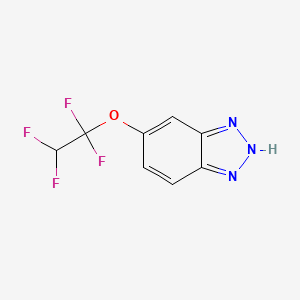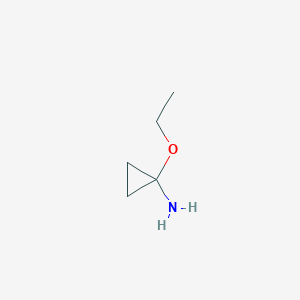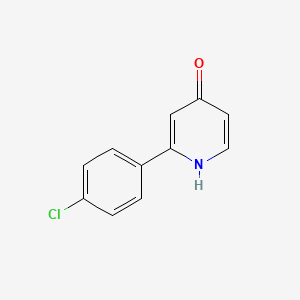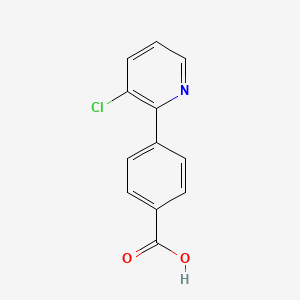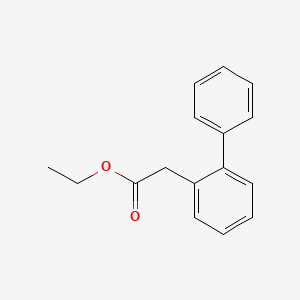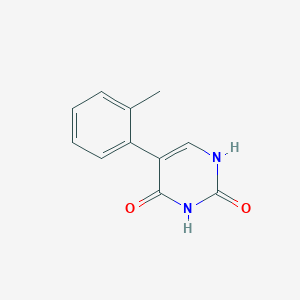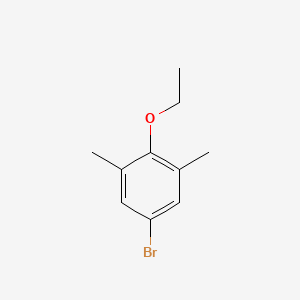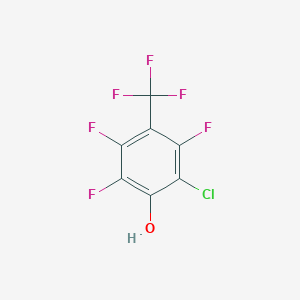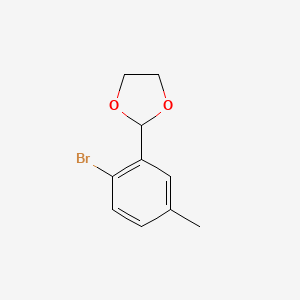
tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate (TBDPC) is a boron-containing compound derived from pyrazole and boronic acid. It has been extensively studied for its potential applications in biochemistry and medicinal chemistry. TBDPC is a highly versatile compound that has been used in a variety of scientific research applications, including as a catalyst for organic reactions, as a ligand for metal complexes, and as a potential drug for treating certain diseases.
Applications De Recherche Scientifique
Tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research, including as a catalyst for organic reactions, as a ligand for metal complexes, and as a potential drug for treating certain diseases. As a catalyst, this compound has been used to catalyze the formation of carbon-carbon bonds, the formation of cyclic ethers, and the synthesis of 1,2-diols. As a ligand, this compound has been used to form complexes with transition metals such as copper, nickel, and cobalt, which can be used in a variety of applications, including catalysis, electrochemical sensing, and drug delivery. Finally, this compound has also been investigated as a potential drug for treating diseases such as cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is not yet fully understood. However, it is believed that the boron atom in this compound is responsible for its biological activity, as it is able to bind to certain proteins and enzymes in the body, modulating their activity. In addition, the pyrazole ring is believed to interact with the active sites of enzymes and proteins, allowing for the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but there is evidence that it can modulate the activity of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, improved memory, and improved muscle function. In addition, this compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules such as prostaglandins. This inhibition can lead to decreased inflammation in the body, which can be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has several advantages for use in laboratory experiments. For example, it is a relatively inexpensive compound and is easily synthesized in a variety of solvents. In addition, it is a highly versatile compound that can be used in a variety of applications, including as a catalyst for organic reactions, as a ligand for metal complexes, and as a potential drug for treating certain diseases. However, there are also some limitations to using this compound in laboratory experiments. For example, its mechanism of action is still not fully understood, and its effects on the body are still being studied. In addition, its solubility in water is relatively low, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate. For example, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to develop new synthesis methods for this compound, as well as to explore its potential applications in other areas, such as drug delivery or electrochemical sensing. Finally, further research could be done to explore the potential of this compound as a drug for treating certain diseases, such as cancer, diabetes, and Alzheimer's disease.
Méthodes De Synthèse
Tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate can be synthesized using several methods, the most common of which is the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)boronic acid with 5-pyrazolecarboxylic acid in the presence of a tert-butylating agent. This reaction can be carried out in either aqueous or organic solvents, and the resulting compound is a white solid. Other methods of synthesis include the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)boronic acid with 3-chloropropionic acid or 3-chloropropionic anhydride in the presence of a tert-butylating agent.
Propriétés
IUPAC Name |
tert-butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-10-9-14(5,6)21-15(20-10)11-7-8-16-17(11)12(18)19-13(2,3)4/h7-8,10H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWGMYFSEQVYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=NN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

